molecular formula C8H8O5 B1352753 2,5-Dihydro-4-methyl-2,5-dioxo-3-furanpropanoic Acid CAS No. 487-66-1

2,5-Dihydro-4-methyl-2,5-dioxo-3-furanpropanoic Acid

Cat. No. B1352753
CAS RN: 487-66-1
M. Wt: 184.15 g/mol
InChI Key: FWBJLYXRIRBVQG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“2,5-Dihydro-4-methyl-2,5-dioxo-3-furanpropanoic Acid” is a chemical compound with the molecular formula C8H8O5 . It is a white to almost white powder or crystal . It is also known as "2-(2-Carboxyethyl)-3-methylmaleic Anhydride" .


Synthesis Analysis

The synthesis of “this compound” is complex and requires a multi-step process . One possible method starts from 4-methylfuranone, and through a series of reaction steps, including oxidation, reduction, and esterification, the target product is obtained .


Molecular Structure Analysis

The molecular structure of “this compound” is represented by the SMILES notation: CC1=C(CCC(O)=O)C(=O)OC1=O .


Physical And Chemical Properties Analysis

The compound has a molecular weight of 184.15 g/mol . It has a predicted density of 1.408±0.06 g/cm3 . The melting point ranges from 97.0 to 101.0 °C , and the predicted boiling point is 391.0±25.0 °C .

Scientific Research Applications

Metabolic Implications and Diabetes Research

3-Carboxy-4-methyl-5-propyl-2-furanpropanoic acid (CMPF), a metabolite related to the chemical structure , has been identified as an endogenous compound with significant implications in diabetes research. Elevated serum levels of CMPF have been found in patients with gestational diabetes, impaired glucose tolerance, or type 2 diabetes mellitus, suggesting its role in impaired glucose tolerance and decreased glucose utilization. CMPF is believed to cause mitochondrial dysfunction, oxidative stress response, and dysregulation of transcription factors, leading to reduced insulin biosynthesis (Zhang, 2018).

Analytical Chemistry

In analytical chemistry, a method has been developed for the simultaneous quantification of indoxyl sulfate and CMPF in human plasma using ultra-high-performance liquid chromatography coupled with tandem mass spectrometry (UHPLC-MS/MS). This assay is significant for its potential to predict the activities of drug metabolizing enzymes and drug transporters in individual patients, showcasing the utility of CMPF and related compounds in therapeutic monitoring and pharmacokinetics (Oda et al., 2022).

Synthesis Methods

Research into efficient synthesis methods for derivatives of the compound includes a novel one-pot method for synthesizing 5-methyl-3H,3′H-spiro[furan-2,1′-isobenzofuran]-3,3′-dione derivatives. This process highlights the compound's relevance in organic synthesis and material science, providing a pathway for developing new materials and chemicals with potential applications in various industries (Mohammadizadeh, Saberi, & Taghavi, 2016).

Biocatalysis and Sustainable Chemistry

The biocatalytic production of 2,5-furandicarboxylic acid (FDCA) from derivatives of the compound has been explored as a sustainable approach to synthesizing bio-based polymers. This research is crucial for the development of green chemistry pathways for producing sustainable materials, showcasing the potential of these compounds in reducing reliance on petroleum-derived chemicals (Yuan et al., 2019).

Safety and Hazards

The compound is classified as causing skin irritation (H315) and serious eye irritation (H319) . Precautions include washing hands and face thoroughly after handling, wearing protective gloves and eye protection, and washing with plenty of water in case of skin contact . If eye irritation persists, medical advice or attention should be sought .

Future Directions

“2,5-Dihydro-4-methyl-2,5-dioxo-3-furanpropanoic Acid” can be used as a synthetic intermediate in the production of antimicrobial and antitumor drugs . Due to its unique structural features, it can also be used in other areas of organic synthesis .

Mechanism of Action

properties

IUPAC Name

3-(4-methyl-2,5-dioxofuran-3-yl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8O5/c1-4-5(2-3-6(9)10)8(12)13-7(4)11/h2-3H2,1H3,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FWBJLYXRIRBVQG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)OC1=O)CCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50457909
Record name 2,5-Dihydro-4-methyl-2,5-dioxo-3-furanpropanoic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50457909
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

184.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

487-66-1
Record name 2,5-Dihydro-4-methyl-2,5-dioxo-3-furanpropanoic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50457909
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,5-Dihydro-4-methyl-2,5-dioxo-3-furanpropanoic Acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2,5-Dihydro-4-methyl-2,5-dioxo-3-furanpropanoic Acid
Reactant of Route 2
2,5-Dihydro-4-methyl-2,5-dioxo-3-furanpropanoic Acid
Reactant of Route 3
2,5-Dihydro-4-methyl-2,5-dioxo-3-furanpropanoic Acid
Reactant of Route 4
2,5-Dihydro-4-methyl-2,5-dioxo-3-furanpropanoic Acid
Reactant of Route 5
2,5-Dihydro-4-methyl-2,5-dioxo-3-furanpropanoic Acid
Reactant of Route 6
2,5-Dihydro-4-methyl-2,5-dioxo-3-furanpropanoic Acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.